2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Overview
Description
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyclization to form the furanone ring. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 5-methyl-: Known for its antimicrobial properties.
2(5H)-Furanone, 5-ethyl-: Used in the synthesis of pharmaceuticals and agrochemicals.
2(5H)-Furanone, 5-phenyl-: Studied for its potential anticancer activity.
Uniqueness
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its multiple hydroxyl groups and conjugated double bonds make it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-5-[(E)-4-hydroxybut-2-enylidene]-3-[(Z)-3-hydroxyprop-1-enyl]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3-,10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNGLDJNLYFSIV-KKHLZRMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=CC=CCO)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=C(C(=O)O/C1=C/C=C/CO)/C=C\CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132074-82-9 | |
Record name | Lissoclinolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132074829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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